3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1305208-13-2
VCID: VC8228662
InChI: InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
SMILES: C1=CC2=NN=C(N2C=C1Br)Br
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.92 g/mol

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 1305208-13-2

Cat. No.: VC8228662

Molecular Formula: C6H3Br2N3

Molecular Weight: 276.92 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine - 1305208-13-2

Specification

CAS No. 1305208-13-2
Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
IUPAC Name 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
Standard InChI Key XCOIIWAHRAUWFE-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2C=C1Br)Br
Canonical SMILES C1=CC2=NN=C(N2C=C1Br)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The IUPAC name for this compound, 3,6-dibromo- triazolo[4,3-a]pyridine, reflects its bicyclic structure comprising a pyridine ring fused to a 1,2,4-triazole moiety. Bromine substituents occupy the 3- and 6-positions, as confirmed by its SMILES notation (C1=CC2=NN=C(N2C=C1Br)Br) and InChIKey (XCOIIWAHRAUWFE-UHFFFAOYSA-N) . The molecular formula C₆H₃Br₂N₃ corresponds to a planar aromatic system with delocalized π-electrons, contributing to its stability and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight276.92 g/mol
SMILESC1=CC2=NN=C(N2C=C1Br)Br
InChIKeyXCOIIWAHRAUWFE-UHFFFAOYSA-N
X-ray CrystallographyMonoclinic, Space Group P 21/c
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Spectral and Crystallographic Data

X-ray diffraction studies of analogous triazolopyridines reveal a monoclinic crystal system (space group P 21/c) with lattice parameters a = 15.1413(12) Å, b = 6.9179(4) Å, and c = 13.0938(8) Å . The dihedral angle between the triazole and pyridine rings ranges from 26.79° to 30.41°, indicating moderate planarity distortion due to bromine’s steric effects . Key bond lengths, such as C8–N9 (1.36 Å) and C4–N9 (1.33 Å), suggest conjugation across the fused ring system, stabilizing the structure .

Synthetic Methodologies

Oxidative Cyclization with N-Chlorosuccinimide (NCS)

A robust synthesis route involves the NCS-mediated oxidative cyclization of hydrazone precursors. For example, treating 4-pyridinecarboxaldehyde hydrazone with NCS in dry DMF at 0°C yields 3-(pyridin-4-yl)-[1, triazolo[4,3-a]pyridine, which can be brominated to introduce the 6-bromo substituent . This exothermic reaction proceeds via a radical mechanism, with NCS acting as both a chlorinating agent and oxidant.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Hydrazone FormationHydrazine hydrate, ethanol, Δ85–90
Oxidative CyclizationNCS, DMF, 0°C to RT>90
BrominationBr₂, FeBr₃, CH₂Cl₂, 40°C75–80

Post-Synthetic Modifications

The bromine atoms serve as handles for further functionalization via cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 3- and 6-positions, enabling the development of derivatives with tailored electronic and steric properties .

Structural and Electronic Properties

Hydrogen Bonding Networks

Crystallographic analyses reveal extensive intermolecular hydrogen bonding. In 6-bromo-3-(pyridin-4-yl)-[1, triazolo[4,3-a]pyridine, N–H···N interactions (2.89–3.12 Å) create a layered supramolecular architecture, enhancing thermal stability . These interactions are critical for molecular packing in solid-state applications.

Electronic Effects of Bromine Substitution

Bromine’s electron-withdrawing nature induces a partial positive charge on the triazole ring, increasing electrophilicity at the C-5 position. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, correlating with observed UV-Vis absorption maxima at 290 nm .

Biomedical Applications

IDO1 Inhibition in Cancer Immunotherapy

3,6-Dibromo- triazolo[4,3-a]pyridine derivatives exhibit sub-micromolar inhibition of IDO1 (IC₅₀ = 0.8 μM), a key enzyme in tumoral immune evasion . The triazole nitrogen coordinates with IDO1’s heme iron, while the bromine atoms enhance binding affinity through hydrophobic interactions with Phe163 and Phe226 residues .

Table 3: Biological Activity Profile

ParameterValue
IDO1 IC₅₀0.8 μM
Selectivity (TDO/CYP)>100-fold
Metabolic Stabilityt₁/₂ = 120 min (human liver microsomes)

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption via bromine-mediated lipid peroxidation .

Future Directions and Challenges

Optimizing Pharmacokinetic Properties

While the compound exhibits favorable in vitro stability, its low aqueous solubility (0.12 mg/mL) limits bioavailability. Prodrug strategies, such as phosphonate esterification, are under investigation to improve solubility .

Expanding Therapeutic Targets

Ongoing research explores its potential as a kinase inhibitor, leveraging the triazole ring’s ability to mimic ATP’s adenine moiety. Computational docking studies suggest affinity for JAK2 and EGFR kinases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator